molecular formula C7H13N3S B1593698 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 229003-14-9

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1593698
CAS No.: 229003-14-9
M. Wt: 171.27 g/mol
InChI Key: UYCCDPREZYWEDA-UHFFFAOYSA-N
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Description

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

Thiadiazoles containing amino groups are susceptible to oxidation at the sulfur atom. For example:

  • Sulfoxide Formation : Oxidation with mild agents like hydrogen peroxide (H₂O₂) may yield sulfoxide derivatives.

  • Sulfone Formation : Strong oxidizing agents such as potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA) can oxidize the sulfur atom to a sulfone .

Table 1: Oxidation Reactions

Reaction TypeReagents/ConditionsProductReference
SulfoxidationH₂O₂, acetic acid, 25°C5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine sulfoxide
SulfonationKMnO₄, H₂SO₄, refluxThis compound sulfone

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution reactions:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated products .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl-5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiadiazole ring may engage in cycloaddition reactions:

  • Diels-Alder Reactions : With dienes under thermal conditions to form bicyclic systems .

  • Ring-Opening : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) can cleave the thiadiazole ring, yielding thiols or amines .

Table 3: Cycloaddition and Ring-Opening Reactions

Reaction TypeReagents/ConditionsProductReference
Diels-Alder1,3-Butadiene, toluene, 100°CBicyclic thiadiazole adduct
Ring-OpeningLiAlH₄, THF, reflux2-Amino-5-(1-ethylpropyl)thiol

Electrophilic Aromatic Substitution

The thiadiazole ring’s aromaticity allows electrophilic substitution at position 5:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups.

  • Halogenation : Bromine (Br₂) in acetic acid yields brominated derivatives .

Table 4: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-2-amino-1,3,4-thiadiazole derivative
BrominationBr₂, CH₃COOH, 25°C5-Bromo-2-amino-1,3,4-thiadiazole derivative

Reduction Reactions

Reduction of the thiadiazole ring is less common but feasible:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce the ring to a dihydrothiadiazole .

Table 5: Reduction Reactions

Reaction TypeReagents/ConditionsProductReference
Ring HydrogenationH₂, Pd-C, ethanol5-(1-Ethylpropyl)-2-amino-dihydro-1,3,4-thiadiazole

Key Research Findings

  • Biological Activity : Derivatives of 2-amino-1,3,4-thiadiazoles exhibit anticonvulsant properties, attributed to their ability to modulate GABAergic pathways .

  • Synthetic Utility : The amino group facilitates derivatization for drug discovery, as seen in antifilarial agents .

  • Stability : The ethylpropyl substituent enhances lipophilicity, improving membrane permeability in pharmacological applications .

Scientific Research Applications

Anticancer Applications

Overview of Anticancer Properties
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine, exhibit promising anticancer activity. The compound has been synthesized and tested against various human cancer cell lines, showing significant antiproliferative effects.

Case Studies

  • Synthesis and Testing : A study synthesized a series of novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that certain derivatives had IC50 values as low as 0.28 µg/mL for MCF-7 cells, suggesting potent growth inhibition .
  • Mechanism of Action : The anticancer activity is thought to be mediated through cell cycle arrest at the G2/M phase. This mechanism highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Antimicrobial Efficacy
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives have been reported to possess significant activity against various bacterial strains.

Research Findings

  • In Vitro Studies : Research indicates that thiadiazole compounds demonstrate effective antibacterial activity against pathogens such as E. coli and Streptococcus pyogenes. For instance, some derivatives showed inhibition zones greater than those of standard antibiotics like ofloxacin .
  • Potential Applications : These findings suggest that this compound could be developed into a new class of antimicrobial agents with applications in treating infections resistant to conventional therapies .

Agricultural Chemistry

Herbicidal Potential
Another application of this compound lies in agricultural chemistry as a potential herbicide.

Development Insights

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
AnticancerPotential as an anticancer agentIC50 values as low as 0.28 µg/mL against MCF-7 cells
AntimicrobialEffective against bacterial pathogensInhibition zones greater than control drugs
Agricultural ChemistryPossible use as a herbicideReacts with alkylisocyanates for herbicidal formulations

Mechanism of Action

The mechanism of action of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methylpropyl)-1,3,4-thiadiazol-2-amine
  • 5-(1-Butyl)-1,3,4-thiadiazol-2-amine
  • 5-(1-Hexyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. The general structure can be represented as follows:

Thiadiazole R1N=NR2\text{Thiadiazole }R_1-N=N-R_2

Where R1R_1 and R2R_2 represent various substituents that can significantly influence biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound have demonstrated effectiveness against various microbial strains .
  • Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to alter the Bax/Bcl-2 ratio in cancer cell lines, thereby promoting apoptotic pathways .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory activity. Thiadiazole derivatives are reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis via Bax/Bcl-2 modulation
Anti-inflammatoryInhibition of cytokine production

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of a related thiadiazole derivative on MCF-7 breast cancer cells. The compound was found to have an IC50 value indicating significant cytotoxicity. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Research Findings

Recent literature highlights the promising potential of this compound as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets suggests that modifications to its structure could enhance its efficacy and selectivity for specific diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, a precursor like a carboxylic acid derivative (e.g., 4-phenyl butyric acid) is reacted with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Alternative methods employ ultrasound-assisted synthesis, which reduces reaction time and improves efficiency by enhancing mass transfer and reaction kinetics . Key variables include reagent stoichiometry, solvent selection (e.g., DMSO/water mixtures for recrystallization), and catalyst choice.

Q. Which analytical techniques are essential for characterizing this compound?

Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • NMR and IR spectroscopy to confirm functional groups and bonding patterns.
  • X-ray diffraction (XRD) to resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding networks, as seen in thiadiazole derivatives with pyridine substituents) .
  • Elemental analysis to verify purity and molecular composition.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways, transition states, and electronic properties. For instance, DFT studies on analogous compounds (e.g., 5-difluoromethyl-1,3,4-thiadiazole-2-amine) have clarified charge distribution and stability, guiding experimental design . Integrated platforms like ICReDD combine quantum chemical calculations with experimental feedback to prioritize reaction conditions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in structural or activity data for thiadiazole derivatives?

Discrepancies in crystallographic data (e.g., varying dihedral angles between thiadiazole and substituent rings) can arise from polymorphism or solvent effects. For example, XRD analysis of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine revealed two distinct molecular conformations in the asymmetric unit, necessitating refinement with geometric restraints . Cross-validation using spectroscopic data and computational models (e.g., Hirshfeld surface analysis) helps reconcile structural ambiguities .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anticancer screening : Employ cell viability assays (e.g., MTT) on cancer cell lines, paired with molecular docking to predict binding affinity for target proteins (e.g., kinases) .
  • Mechanistic studies : Combine in vitro assays with transcriptomic or proteomic profiling to identify pathways affected by the compound.

Q. What methodologies enhance the scalability of thiadiazole synthesis while maintaining reproducibility?

  • Process intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions.
  • Green chemistry approaches : Replace POCl₃ with less hazardous catalysts (e.g., ionic liquids) or employ solvent-free mechanochemical synthesis .
  • Quality-by-Design (QbD) : Apply factorial design experiments to optimize variables like temperature, solvent ratio, and catalyst loading .

Q. Data-Driven and Methodological Challenges

Q. How do researchers address low yields in multi-step syntheses of this compound?

  • Intermediate characterization : Use LC-MS or in situ FTIR to monitor reaction progress and identify bottlenecks.
  • Byproduct analysis : Isolate and characterize side products via preparative chromatography to modify reaction conditions (e.g., adjusting pH or temperature) .

Q. What role do supramolecular interactions play in the solid-state properties of this compound?

Hydrogen bonding (e.g., N–H···N interactions) and π-stacking influence crystal packing, solubility, and stability. For example, XRD studies of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine showed 2D networks stabilized by hydrogen bonds, which correlate with its thermal stability .

Properties

IUPAC Name

5-pentan-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCCDPREZYWEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352730
Record name 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229003-14-9
Record name 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC;methanidylbenzene
ZINC;methanidylbenzene
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
ZINC;methanidylbenzene
ZINC;methanidylbenzene
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
ZINC;methanidylbenzene
ZINC;methanidylbenzene
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
ZINC;methanidylbenzene
ZINC;methanidylbenzene
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
ZINC;methanidylbenzene
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
ZINC;methanidylbenzene
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

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